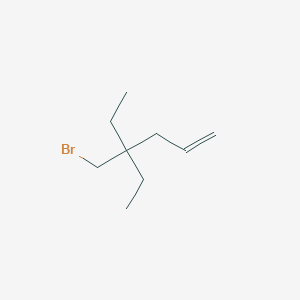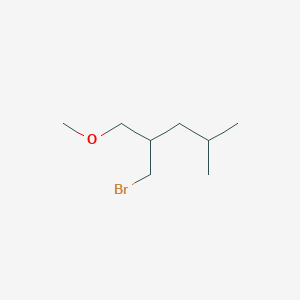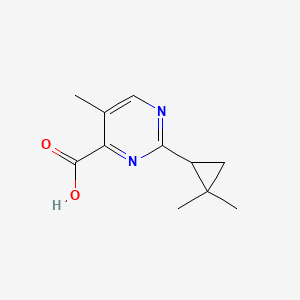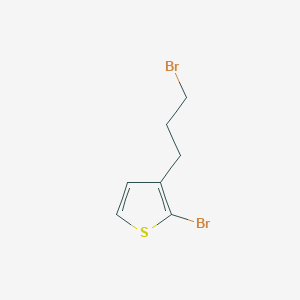
3-(1-Aminobutan-2-yl)oxan-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-Aminobutan-2-yl)oxan-3-ol is a chemical compound with the molecular formula C₉H₁₉NO₂ and a molecular weight of 173.25 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes an oxane ring and an amino group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminobutan-2-yl)oxan-3-ol can be achieved through various methods. One common approach involves the reduction of ®-3-aminobutanoic acid using sodium aluminum hydride. This method provides isolated yields ranging from 61-67% with purity ranging from 96-99% . Another method involves the enzymatic process, where 4-hydroxybutan-2-one is treated with a transaminase enzyme to produce enantiomerically pure ®-3-aminobutan-1-ol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on the desired purity and yield, as well as cost considerations.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-Aminobutan-2-yl)oxan-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Sodium borohydride and lithium aluminum hydride are common reducing agents.
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxan-3-one derivatives, while reduction may produce various alcohols.
Wissenschaftliche Forschungsanwendungen
3-(1-Aminobutan-2-yl)oxan-3-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-(1-Aminobutan-2-yl)oxan-3-ol involves its interaction with specific molecular targets and pathways. The compound’s amino group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can lead to changes in the activity of these enzymes and receptors, ultimately affecting biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1-Aminobutan-2-yl)oxan-2-ol
- 3-(1-Aminobutan-2-yl)oxan-4-ol
- 3-(1-Aminobutan-2-yl)oxan-5-ol
Uniqueness
3-(1-Aminobutan-2-yl)oxan-3-ol is unique due to its specific structure, which includes an oxane ring and an amino group at the 1-position of the butan-2-yl chain. This structure allows it to interact with a wide range of molecular targets, making it a valuable compound for research and industrial applications .
Eigenschaften
Molekularformel |
C9H19NO2 |
|---|---|
Molekulargewicht |
173.25 g/mol |
IUPAC-Name |
3-(1-aminobutan-2-yl)oxan-3-ol |
InChI |
InChI=1S/C9H19NO2/c1-2-8(6-10)9(11)4-3-5-12-7-9/h8,11H,2-7,10H2,1H3 |
InChI-Schlüssel |
YLEPOZOCPJISMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CN)C1(CCCOC1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2,2-Difluoroethenyl)oxy]-1-(4-fluorophenyl)ethan-1-amine](/img/structure/B13186032.png)
![5-Bromothieno[2,3-B]pyridine-2-carbaldehyde](/img/structure/B13186039.png)
![({[2-(Bromomethyl)-4-methylpentyl]oxy}methyl)benzene](/img/structure/B13186045.png)


![[(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrate](/img/structure/B13186061.png)



![1Lambda6-thia-7-azaspiro[4.4]nonane-1,1-dione](/img/structure/B13186072.png)




